N-benzyl-N-methylglycine

Description

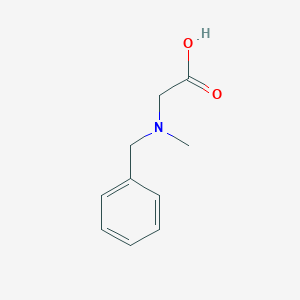

Structure

3D Structure

Properties

IUPAC Name |

2-[benzyl(methyl)amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-11(8-10(12)13)7-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZKZHAPLKMRAQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC=CC=C1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70306809 | |

| Record name | N-benzyl-N-methylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70306809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37429-48-4 | |

| Record name | 37429-48-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=179895 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-benzyl-N-methylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70306809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis of N-benzyl-N-methylglycine experimental protocol

An in-depth guide to the synthesis of N-benzyl-N-methylglycine, also known as sarcosine, N-benzyl-, is presented for researchers, scientists, and professionals in drug development. This document outlines a common and effective experimental protocol for its preparation.

Synthetic Pathway Overview

The synthesis of this compound can be efficiently achieved through the nucleophilic substitution reaction of sarcosine (N-methylglycine) with benzyl bromide in the presence of a base. This method is a straightforward N-alkylation of a secondary amine. An alternative approach involves the reductive amination between benzaldehyde and sarcosine.

Quantitative Data Summary

The following table summarizes representative quantitative data for the synthesis of this compound and related N-alkylated amino acid esters. The data is compiled from analogous synthetic procedures.

| Parameter | Value | Reaction Type | Source |

| Yield | 97.7% | N-alkylation of benzylamine with ethyl 2-bromoacetate | [1] |

| Reaction Time | 4 hours | N-alkylation of benzylamine | [1] |

| Reaction Temperature | 25-28 °C | N-alkylation of benzylamine | [1] |

| Purity (HPLC) | 98.4% | N-benzylglycine ethyl ester synthesis | [1] |

Experimental Protocol: Synthesis of this compound via N-Alkylation

This protocol details the N-benzylation of sarcosine (N-methylglycine).

Materials:

-

Sarcosine (N-methylglycine)

-

Benzyl bromide

-

Sodium carbonate (Na₂CO₃)

-

Ethanol

-

Water

-

Diethyl ether

-

Hydrochloric acid (HCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for filtration and extraction

Procedure:

-

Dissolution of Starting Material: In a round-bottom flask equipped with a magnetic stir bar, dissolve sarcosine (1.0 equivalent) in a solution of water and ethanol.

-

Addition of Base: Add sodium carbonate (2.5 equivalents) to the solution. Stir the mixture until the base is completely dissolved.

-

Addition of Alkylating Agent: While stirring, add benzyl bromide (1.1 equivalents) dropwise to the reaction mixture at room temperature.

-

Reaction under Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux. Maintain the reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up and Extraction: After the reaction is complete, cool the mixture to room temperature and remove the ethanol using a rotary evaporator. Add water to the remaining aqueous solution and wash with diethyl ether to remove any unreacted benzyl bromide.

-

Acidification: Cool the aqueous layer in an ice bath and acidify to a pH of approximately 2-3 with concentrated hydrochloric acid. A precipitate may form at this stage.

-

Product Isolation: Extract the acidified aqueous layer multiple times with ethyl acetate. Combine the organic extracts.

-

Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude this compound.

-

Purification: The crude product can be further purified by recrystallization or column chromatography on silica gel if necessary.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Workflow for the synthesis of this compound.

References

An In-depth Technical Guide to the Spectroscopic Analysis of N-benzyl-N-methylglycine via NMR

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR) spectroscopic data for N-benzyl-N-methylglycine. Given the compound's relevance as a key building block in the synthesis of peptidomimetics and other molecules of pharmaceutical interest, a thorough understanding of its structural characterization is paramount. This document outlines predicted ¹H and ¹³C NMR data, offers a detailed experimental protocol for data acquisition, and presents a logical workflow for NMR analysis.

Introduction to this compound

This compound, a derivative of the simplest amino acid, glycine, incorporates both a benzyl and a methyl group on the nitrogen atom. This substitution pattern imparts unique conformational properties and makes it a valuable synthon in medicinal chemistry and drug discovery. Accurate spectroscopic analysis is crucial for its identification, purity assessment, and the characterization of its downstream products. NMR spectroscopy stands as the most powerful technique for the unambiguous structural elucidation of such molecules in solution.

Spectroscopic Data: NMR Analysis

The following tables summarize the predicted ¹H and ¹³C NMR spectroscopic data for this compound. These predictions are derived from established principles of NMR spectroscopy and are supplemented with experimental data from closely related structural analogs for comparative purposes.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Integration | Notes |

| H-1' (Aromatic) | 7.25-7.45 | Multiplet | 5H | Protons of the phenyl ring. |

| H-α (Benzylic) | ~3.6-3.8 | Singlet | 2H | Methylene protons of the benzyl group. |

| H-β (Glycine) | ~3.1-3.3 | Singlet | 2H | Methylene protons of the glycine backbone. |

| H-γ (Methyl) | ~2.3-2.5 | Singlet | 3H | Protons of the N-methyl group. |

| OH (Carboxylic Acid) | Variable (10-12) | Broad Singlet | 1H | Chemical shift is highly dependent on solvent and concentration. |

Disclaimer: These are predicted values. Actual experimental values may vary based on solvent, concentration, and instrument parameters.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |

| C=O (Carboxyl) | ~170-175 | Carbonyl carbon of the carboxylic acid. |

| C-1' (Aromatic) | ~135-138 | Quaternary carbon of the phenyl ring attached to the benzylic methylene. |

| C-2', C-6' (Aromatic) | ~128-130 | Aromatic CH carbons. |

| C-3', C-5' (Aromatic) | ~128-130 | Aromatic CH carbons. |

| C-4' (Aromatic) | ~127-129 | Aromatic CH carbon. |

| C-α (Benzylic) | ~58-62 | Methylene carbon of the benzyl group. |

| C-β (Glycine) | ~55-59 | Methylene carbon of the glycine backbone. |

| C-γ (Methyl) | ~40-44 | Carbon of the N-methyl group. |

Disclaimer: These are predicted values. Actual experimental values may vary based on solvent, concentration, and instrument parameters.

Experimental Protocols

A detailed and standardized experimental protocol is essential for obtaining high-quality, reproducible NMR data. The following methodology is recommended for the NMR analysis of this compound.

Sample Preparation

-

Sample Weighing: Accurately weigh approximately 5-10 mg of high-purity this compound.

-

Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is often a good starting point for initial analysis. For enhanced solubility or to observe exchangeable protons (like the carboxylic acid proton), dimethyl sulfoxide-d₆ (DMSO-d₆) can be used.

-

Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.

-

Internal Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS) can be added (0 ppm for both ¹H and ¹³C NMR). However, modern spectrometers can reference the residual solvent peak.

NMR Data Acquisition

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and sensitivity.

-

Tuning and Shimming: Tune the probe to the appropriate frequencies for ¹H and ¹³C nuclei. Perform automated or manual shimming to optimize the magnetic field homogeneity and obtain sharp spectral lines.

-

¹H NMR Acquisition:

-

Pulse Program: A standard single-pulse experiment is typically sufficient.

-

Spectral Width: Set a spectral width of approximately 12-16 ppm.

-

Number of Scans: Acquire a sufficient number of scans (typically 8 to 16) to achieve a good signal-to-noise ratio.

-

Relaxation Delay: Use a relaxation delay of 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Pulse Program: A proton-decoupled pulse sequence (e.g., zgpg30) is standard to obtain a spectrum with singlets for each carbon.

-

Spectral Width: Set a spectral width of approximately 200-220 ppm.

-

Number of Scans: A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.

-

Relaxation Delay: A relaxation delay of 2 seconds is generally adequate.

-

Data Processing and Analysis

-

Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.

-

Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum.

-

Chemical Shift Referencing: Reference the spectrum to the residual solvent peak or the internal standard (TMS at 0 ppm).

-

Peak Picking and Integration (¹H NMR): Identify all peaks and integrate their areas to determine the relative number of protons corresponding to each signal.

-

Structural Assignment: Assign the observed signals to the specific protons and carbons in the this compound molecule based on their chemical shifts, multiplicities (for ¹H), and integration values (for ¹H).

Visualizations

The following diagrams illustrate the molecular structure of this compound and a generalized workflow for its NMR analysis.

An In-depth Technical Guide to the Solubility and Stability of N-benzyl-N-methylglycine

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-benzyl-N-methylglycine, also known as N-benzylsarcosine, is a derivative of the endogenous amino acid sarcosine (N-methylglycine). Sarcosine itself is a subject of significant interest in neuroscience and drug development, primarily for its role as an inhibitor of the glycine transporter-1 (GlyT1).[1][2] By blocking GlyT1, sarcosine increases the synaptic concentration of glycine, which in turn co-activates N-methyl-D-aspartate (NMDA) receptors.[1] This mechanism has shown potential therapeutic benefits in treating schizophrenia.[1][3]

The addition of a benzyl group to the sarcosine structure creates this compound, a molecule with altered physicochemical properties that could influence its pharmacokinetic and pharmacodynamic profile. As with any compound intended for pharmaceutical development, a thorough understanding of its solubility and stability is paramount. These properties are critical for formulation development, ensuring consistent bioavailability, and defining appropriate storage conditions and shelf-life.

This technical guide provides a comprehensive overview of the anticipated solubility and stability characteristics of this compound. It includes detailed experimental protocols for assessing these parameters and presents data in a structured format to aid researchers in their development efforts.

Physicochemical Properties

This compound's structure incorporates both a hydrophobic benzyl group and a polar N-methylglycine (sarcosine) moiety. This amphiphilic nature dictates its behavior in various solvent systems and its susceptibility to different degradation pathways.

| Property | Value |

| Molecular Formula | C₁₀H₁₃NO₂ |

| Molecular Weight | 195.22 g/mol |

| Chemical Structure | (See below) |

| Appearance | Expected to be a white solid |

| IUPAC Name | 2-(benzyl(methyl)amino)acetic acid |

| Synonyms | N-benzylsarcosine |

Chemical Structure of this compound:

Solubility Studies

The solubility of a drug substance is a key determinant of its absorption and bioavailability. Due to its amphiphilic structure, this compound is expected to exhibit variable solubility depending on the polarity of the solvent and the pH of aqueous media.

Qualitative Solubility Profile

While specific quantitative data for this compound is not extensively published, a qualitative profile can be predicted based on its structure and data from analogous compounds. The presence of the non-polar benzyl group suggests good solubility in organic solvents, while the carboxylic acid group allows for salt formation, enhancing solubility in aqueous solutions at appropriate pH levels.[4]

Table 1: Predicted Qualitative Solubility of this compound

| Solvent | Type | Predicted Solubility | Rationale / Notes |

| Water (neutral pH) | Polar Protic | Sparingly Soluble | The hydrophobic benzyl group limits solubility. |

| Aqueous HCl (pH < 2) | Polar Protic (Acidic) | Soluble | The tertiary amine is protonated, forming a more soluble salt. |

| Aqueous NaOH (pH > 10) | Polar Protic (Basic) | Soluble | The carboxylic acid is deprotonated, forming a highly soluble carboxylate salt. |

| Ethanol / Methanol | Polar Protic | Soluble | Capable of solvating both polar and non-polar moieties. |

| Dichloromethane (DCM) | Polar Aprotic | Soluble | Effective solvent for moderately polar organic compounds.[5] |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Freely Soluble | High-polarity solvent capable of dissolving a wide range of compounds. |

| Hexane | Nonpolar | Insoluble | The polarity of the amino acid moiety is too high for effective solvation in nonpolar solvents.[6] |

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

This protocol outlines the equilibrium shake-flask method, a gold standard for determining the thermodynamic solubility of a compound.[4]

-

Preparation : Add an excess amount of this compound to a series of vials, each containing a known volume of the desired solvent (e.g., water, pH 7.4 buffer, ethanol). An excess of solid should be visible to ensure saturation.[4]

-

Equilibration : Seal the vials tightly and place them in a temperature-controlled shaker or rotator (e.g., 25°C or 37°C). Agitate the samples for a predetermined period (typically 24-48 hours) to allow the system to reach equilibrium.[4]

-

Sample Collection & Preparation : After equilibration, stop the agitation and allow the undissolved solid to settle. If necessary, centrifuge the samples at high speed to pellet the excess solid.

-

Filtration : Carefully withdraw a known volume of the supernatant using a pipette. Filter the supernatant through a 0.22 µm syringe filter (chemically compatible with the solvent) to remove any remaining solid particles.

-

Quantification : Dilute the filtered supernatant with a suitable mobile phase to a concentration within the calibrated range of an analytical method, such as High-Performance Liquid Chromatography (HPLC).

-

Analysis : Analyze the diluted samples via a validated HPLC-UV method to determine the concentration of the dissolved compound.

-

Calculation : Calculate the solubility (e.g., in mg/mL or µg/mL) by comparing the measured concentration to a standard curve and accounting for the dilution factor.

Stability Studies

Stability testing is crucial for identifying degradation pathways and determining appropriate storage conditions. Forced degradation studies expose the compound to harsh conditions to accelerate its decomposition.

Potential Degradation Pathways

Based on the structure of this compound, the following degradation pathways are anticipated:

-

Oxidation : The benzylic carbon is susceptible to oxidation, potentially yielding benzaldehyde or benzoic acid derivatives.[7]

-

Hydrolysis : While the core structure is generally stable, ester formulations or related derivatives would be susceptible to hydrolysis. The amide bond in a peptide linkage involving this molecule would also be a site for hydrolysis.[7]

-

Photodegradation : Aromatic compounds can be sensitive to light, which may lead to photolytic degradation.[7]

-

Decarboxylation : Under high heat, amino acids can undergo decarboxylation.

Forced Degradation Data Summary

The following table presents hypothetical data from a forced degradation study to illustrate expected outcomes. The compound is stressed for 24 hours under various conditions, and the remaining percentage is quantified by HPLC.

Table 2: Hypothetical Summary of Forced Degradation Studies

| Condition | Stress Agent | % Recovery of Parent Compound | Observations |

| Acidic Hydrolysis | 0.1 M HCl, 80°C | > 95% | Generally stable to acid hydrolysis. |

| Basic Hydrolysis | 0.1 M NaOH, 80°C | > 95% | Generally stable to base hydrolysis. |

| Oxidation | 3% H₂O₂, RT | ~80% | Significant degradation observed. |

| Thermal | 80°C (in solid state) | > 98% | Thermally stable as a solid. |

| Photolytic | UV Light (254 nm) | ~90% | Moderate degradation under UV exposure. |

Experimental Protocol: Forced Degradation Study

This protocol describes a typical workflow for conducting a forced degradation study using HPLC for analysis.[8]

-

Stock Solution : Prepare a stock solution of this compound in a suitable solvent (e.g., a 50:50 mixture of acetonitrile and water) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions :

-

Acidic : Mix the stock solution with 0.1 M HCl and heat (e.g., at 80°C).

-

Basic : Mix the stock solution with 0.1 M NaOH and heat (e.g., at 80°C).

-

Oxidative : Mix the stock solution with 3% hydrogen peroxide and keep at room temperature.

-

Thermal : Store a solid sample of the compound in an oven at a high temperature (e.g., 80°C). Separately, store a solution sample at the same temperature.

-

Photolytic : Expose a solid or solution sample to a known intensity of UV light in a photostability chamber.

-

-

Time Points : Withdraw aliquots from each stressed sample at various time points (e.g., 2, 8, 24 hours).

-

Sample Quenching : Neutralize the acidic and basic samples by adding an equimolar amount of base or acid, respectively, to stop the reaction.

-

HPLC Analysis : Analyze all samples (including an unstressed control) using a stability-indicating HPLC method. The method should be capable of separating the parent compound from all major degradation products.

-

Column : C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[9]

-

Mobile Phase A : 0.1% Trifluoroacetic Acid (TFA) in Water.[6]

-

Mobile Phase B : 0.1% TFA in Acetonitrile.[6]

-

Gradient : A suitable gradient from low to high %B to elute all components.

-

Flow Rate : 1.0 mL/min.[9]

-

Detection : UV at 254 nm (for the benzyl group) and/or 210 nm.[9]

-

-

Data Interpretation : Calculate the percentage of the parent compound remaining at each time point. Identify and quantify major degradation products if standards are available. LC-MS can be used to identify the molecular weights of unknown degradants.[10]

Potential Signaling Pathway Involvement

As a derivative of sarcosine, this compound may act as a GlyT1 inhibitor. This diagram illustrates the proposed mechanism at a glutamatergic synapse, where inhibiting glycine reuptake enhances NMDA receptor activity.

Conclusion

This technical guide provides a foundational framework for investigating the solubility and stability of this compound. The predicted solubility profile suggests that while aqueous solubility at neutral pH may be limited, it can be significantly enhanced by forming salts under acidic or basic conditions. The compound is expected to be most susceptible to oxidative and photolytic degradation, highlighting the need for protection from oxygen and light during storage. The provided experimental protocols offer robust starting points for researchers to generate precise quantitative data, which is essential for the continued development of this compound as a potential therapeutic agent. These studies are critical for guiding formulation strategies and ensuring the delivery of a safe, stable, and effective drug product.

References

- 1. Glycine transporter I inhibitor, N-methylglycine (sarcosine), added to antipsychotics for the treatment of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Sarcosine | C3H7NO2 | CID 1088 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Sarcosine (N-methylglycine) treatment for acute schizophrenia: a randomized, double-blind study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Degradation Kinetics of Benzyl Nicotinate in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Chemical Reactivity Profile of N-benzyl-N-methylglycine

This compound and its derivatives are pivotal building blocks in modern organic synthesis, particularly in the realm of peptidomimetics and drug discovery. The presence of a tertiary amine and a carboxylic acid moiety imparts a unique reactivity profile that is both synthetically useful and challenging. This guide provides a comprehensive overview of the chemical reactivity of this compound, with a focus on its applications in synthetic chemistry.

Core Reactivity Profile

The reactivity of this compound is dominated by its two primary functional groups: the tertiary amine and the carboxylic acid. The steric hindrance imposed by the N-benzyl and N-methyl groups significantly influences the accessibility and reactivity of both the nitrogen and the carboxyl group.

Reactions of the Carboxylic Acid Group

The carboxylic acid functionality of this compound allows for a range of transformations, most notably esterification and amide bond formation.

1. Amide Bond Formation (Peptide Coupling):

The formation of an amide bond is one of the most critical reactions of this compound, especially in the context of solid-phase peptide synthesis (SPPS). However, the steric bulk around the nitrogen atom makes this a challenging transformation, often resulting in slow reaction kinetics and low yields.[1][2] To overcome this, highly efficient coupling reagents are employed.[1][2]

Table 1: Performance Comparison of Coupling Reagents for Sterically Hindered N-Alkylated Amino Acids (Representative Data)

| Coupling Reagent/Additive | Reagent Class | Typical Yield (%) | Typical Reaction Time (h) | Risk of Epimerization | Key Considerations |

| HATU | Uronium/Aminium Salt | 90-99% | 1-4 | Low | Highly efficient for hindered couplings due to the formation of a highly reactive OAt-ester.[1] |

| COMU | Uronium/Aminium Salt | 90-98% | 1-3 | Low | Performance is comparable to HATU, with the advantage of being based on Oxyma, which is generally safer than HOBt/HOAt-based reagents.[1] |

| PyBOP | Phosphonium Salt | 85-95% | 2-6 | Low | A widely used reagent; the addition of HOBt can further suppress epimerization.[1] |

| DIC/HOBt | Carbodiimide | Lower | Longer | Moderate | Less effective for sterically demanding residues compared to uronium/aminium or phosphonium reagents.[2] |

Experimental Protocol: HATU-Mediated Coupling in SPPS [2]

This protocol outlines a general procedure for the coupling of N-benzyl-N-Cbz-glycine, a common derivative, in Fmoc-based solid-phase peptide synthesis.

Materials:

-

Fmoc-deprotected peptide-resin

-

N-benzyl-N-Cbz-glycine

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

20% Piperidine in DMF

Procedure:

-

Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 3 minutes. Drain the solution. Treat the resin again with 20% piperidine in DMF for 10 minutes. Wash the resin thoroughly with DMF (5-7 times), then with DCM (2-3 times), and finally with DMF (2-3 times).

-

Amino Acid Activation: In a separate vessel, dissolve N-benzyl-N-Cbz-glycine (3-5 equivalents) and HATU (2.9-4.9 equivalents) in DMF.

-

Base Addition: Add DIPEA or NMM (6-10 equivalents) to the activation mixture.

-

Pre-activation: Allow the mixture to pre-activate for 1-2 minutes.

-

Coupling: Add the activated amino acid solution to the deprotected peptide-resin. Agitate the reaction vessel at room temperature for 2-4 hours. For difficult sequences, this time can be extended, or a double coupling can be performed.

-

Washing: Drain the coupling solution and wash the resin with DMF (3-5 times).

2. Esterification:

The carboxylic acid can be converted to its corresponding ester under various conditions. Standard methods include Fischer-Speier esterification using an alcohol in the presence of an acid catalyst.[3] For more sensitive substrates, milder conditions can be employed, such as reaction with benzyl bromide in the presence of a base like cesium carbonate.[4]

Experimental Protocol: Benzyl Ester Formation [5]

This protocol describes a method for the formation of a benzyl ester from a carboxylic acid using 2-benzyloxy-1-methylpyridinium triflate, which is generated in situ.

Materials:

-

This compound

-

2-benzyloxypyridine

-

Methyl triflate (MeOTf)

-

Triethylamine (TEA)

-

Toluene

Procedure:

-

Reaction Setup: Cool a solution of this compound (1.0 equivalent) and 2-benzyloxypyridine (2.0 equivalents) in toluene to 0 °C.

-

Reagent Addition: Add methyl triflate (2.0 equivalents) dropwise, followed by triethylamine (2.0 equivalents).

-

Reaction: Allow the resulting mixture to warm to room temperature and then heat at 90 °C for 24 hours.

-

Work-up: After cooling to room temperature, filter the reaction mixture through Celite® with the aid of CH₂Cl₂ and concentrate under reduced pressure.

-

Purification: Purify the residue by silica gel chromatography to yield the benzyl ester.

Reactions of the Tertiary Amine Group

The tertiary amine of this compound is a nucleophilic center and can participate in several reactions.

1. N-Debenzylation:

Removal of the N-benzyl group is a key transformation to liberate a secondary amine. Catalytic hydrogenolysis is a common and mild method for this purpose.[6][7]

Experimental Protocol: N-Debenzylation via Hydrogenolysis [8]

Materials:

-

This compound derivative

-

20% Pd(OH)₂ on carbon

-

Ethanol (EtOH)

-

Acetic acid (HOAc)

-

Hydrogen gas (H₂)

Procedure:

-

Reaction Setup: To a solution of the this compound derivative (1 mmol) in EtOH (60 mL), add HOAc (1.5 mmol) at room temperature.

-

Catalyst Addition: Carefully add 20% wt Pd(OH)₂ on carbon (150 mg).

-

Hydrogenation: Stir the reaction mixture at 60 °C under an atmosphere of hydrogen for 14 hours.

-

Work-up: Filter the catalyst through Celite. Wash the Celite pad with EtOH (2 x 30 mL).

-

Isolation: Concentrate the combined filtrate in vacuo and purify the residue by silica gel column chromatography.

2. Quaternization:

As a tertiary amine, the nitrogen atom can react with alkyl halides to form a quaternary ammonium salt. This reaction is influenced by the basicity of the amine and steric factors.[9][10]

Synthesis of this compound Derivatives

The synthesis of this compound derivatives, particularly N-benzyl-N-Cbz-glycine, can be challenging. The following section details the common synthetic route and troubleshooting.

Synthetic Pathway:

The synthesis typically proceeds in two steps:

-

N-Cbz Protection of Glycine: Glycine is reacted with benzyl chloroformate under basic conditions to yield N-Cbz-glycine.[11]

-

N-Benzylation of N-Cbz-glycine: The N-Cbz-glycine is then alkylated with a benzylating agent, such as benzyl bromide, in the presence of a strong base.[11]

Table 2: Troubleshooting Guide for the N-Benzylation of N-Cbz-glycine [11]

| Problem | Potential Cause | Recommended Solution |

| Low Conversion | Insufficient Deprotonation: The N-H proton of the Cbz-protected amine is not sufficiently acidic for deprotonation by weaker bases. | Use a stronger base such as sodium hydride (NaH) or lithium diisopropylamide (LDA) in an anhydrous aprotic solvent like THF or DMF to ensure complete deprotonation. |

| Poor Solubility of Reactants: N-Cbz-glycine or its salt may have poor solubility in less polar organic solvents. | Use a polar aprotic solvent such as DMF or DMSO to improve the solubility of the reactants. | |

| Inefficient Alkylation Conditions: The Sₙ2 reaction between the deprotonated N-Cbz-glycine and benzyl halide can be slow. | Consider using a phase-transfer catalyst (PTC) such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide) in a biphasic system (e.g., toluene/water with a strong base). | |

| Byproduct Formation | Dibenzylation: A second benzyl group attaches to the nitrogen. | Use a slight excess of the benzylating agent and monitor the reaction closely to avoid prolonged reaction times. |

| Esterification: The carboxylic acid is esterified by the benzyl halide. | Ensure the carboxylic acid is fully deprotonated by using a sufficient amount of a suitable base. Performing the reaction on the corresponding ester of N-Cbz-glycine, followed by hydrolysis, can also circumvent this side reaction. |

Visualizing Chemical Reactivity and Workflows

General Reactivity Profile

Caption: General reactivity pathways of this compound.

Experimental Workflow: Synthesis of N-Cbz-glycine

Caption: Experimental workflow for the synthesis of N-Cbz-glycine.[11]

Troubleshooting Logic for N-Benzylation

Caption: Troubleshooting logic for low yield in N-benzylation.[11]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Thieme E-Books & E-Journals [thieme-connect.de]

- 5. BJOC - Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine [beilstein-journals.org]

- 6. researchgate.net [researchgate.net]

- 7. users.ox.ac.uk [users.ox.ac.uk]

- 8. Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. [PDF] Tertiary amines nucleophilicity in quaternization reaction with benzyl chloride | Semantic Scholar [semanticscholar.org]

- 10. Tertiary amines nucleophilicity in quaternization reaction with benzyl chloride | Journal of Chemistry and Technologies [chemistry.dnu.dp.ua]

- 11. benchchem.com [benchchem.com]

Unveiling the Structural Nuances of N-benzyl-N-methylglycine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract: N-benzyl-N-methylglycine, a derivative of the endogenous amino acid sarcosine, presents a compelling subject for structural analysis due to its potential applications in medicinal chemistry and materials science. Understanding its three-dimensional conformation and intermolecular interactions is crucial for predicting its biological activity and physical properties. This technical guide provides a comprehensive overview of the methodologies used to determine and analyze the crystal structure of this compound. In the absence of publicly available, experimentally determined crystallographic data for this compound, this guide utilizes the well-characterized crystal structure of its parent compound, sarcosine (N-methylglycine), as a foundational reference. This comparative approach allows for an insightful exploration of the likely structural features of the title compound. We present detailed experimental protocols for synthesis, crystallization, and X-ray diffraction, alongside a theoretical discussion of the structural impact of the benzyl substituent.

Introduction

This compound, also known as benzylsarcosine, is a synthetic amino acid derivative. The incorporation of a benzyl group onto the nitrogen atom of sarcosine is expected to significantly influence its lipophilicity, steric profile, and potential for π-π stacking interactions within a crystal lattice. These modifications are of particular interest in drug design, where precise control over molecular conformation and intermolecular binding can dictate a compound's efficacy and selectivity.

While a definitive crystal structure for this compound has not been reported in publicly accessible crystallographic databases, a wealth of information can be gleaned from the analysis of its closely related precursor, sarcosine. This guide will, therefore, present the known structural data for sarcosine and extrapolate the anticipated structural characteristics of this compound.

Theoretical Structural Analysis

The introduction of a bulky, aromatic benzyl group in place of a proton on the nitrogen atom of sarcosine is predicted to induce several key structural changes:

-

Conformational Restriction: The steric hindrance imposed by the benzyl group will likely restrict the rotational freedom around the N-CH₂ bond, leading to a more defined molecular conformation in the solid state.

-

Intermolecular Interactions: The phenyl ring of the benzyl group introduces the possibility of π-π stacking and C-H···π interactions, which are not present in the sarcosine crystal structure. These interactions could play a significant role in the overall crystal packing.

-

Hydrogen Bonding: The primary amine hydrogen of sarcosine, which participates in hydrogen bonding, is replaced by the benzyl group. This will alter the hydrogen bonding network, with the carboxylic acid moiety becoming the sole hydrogen bond donor.

Experimental Protocols

The following sections detail the generalized experimental procedures for the synthesis, crystallization, and single-crystal X-ray diffraction analysis of this compound.

Synthesis of this compound

A common synthetic route to this compound involves the benzylation of N-methylglycine (sarcosine).

Materials:

-

N-methylglycine (Sarcosine)

-

Benzyl bromide

-

Sodium carbonate (Na₂CO₃)

-

Ethanol

-

Water

-

Diethyl ether

-

Hydrochloric acid (HCl)

Procedure:

-

Dissolve N-methylglycine and sodium carbonate in a mixture of ethanol and water.

-

Add benzyl bromide dropwise to the solution at room temperature with vigorous stirring.

-

Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

-

Wash the remaining aqueous solution with diethyl ether to remove any unreacted benzyl bromide.

-

Carefully acidify the aqueous layer with hydrochloric acid to a pH of approximately 2, leading to the precipitation of the product.

-

Collect the white precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound.

Crystallization

Obtaining single crystals suitable for X-ray diffraction is a critical step. Slow evaporation is a commonly employed technique.

Procedure:

-

Dissolve the purified this compound in a suitable solvent or solvent mixture (e.g., ethanol/water, acetone) to create a saturated solution.

-

Gently warm the solution to ensure complete dissolution.

-

Filter the hot solution to remove any particulate matter.

-

Cover the container with a perforated film (e.g., Parafilm with small holes) to allow for slow evaporation of the solvent.

-

Leave the container undisturbed in a vibration-free environment at a constant temperature.

-

Monitor for the formation of single crystals over several days to weeks.

Single-Crystal X-ray Diffraction

Data Collection:

-

A suitable single crystal is mounted on a goniometer head.

-

The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations.

-

X-ray diffraction data are collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector (e.g., CCD or CMOS).

-

A series of diffraction images are collected as the crystal is rotated through a range of angles.

Structure Solution and Refinement:

-

The collected diffraction data are processed to determine the unit cell parameters and space group.

-

The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.

-

The structural model is refined against the experimental data using least-squares methods, adjusting atomic coordinates, and thermal displacement parameters to minimize the difference between the observed and calculated structure factors.

Crystallographic Data (Comparative Analysis with Sarcosine)

As no experimental data for this compound is available, the following tables present the crystallographic data for sarcosine for comparative purposes.

Table 1: Crystal Data and Structure Refinement for Sarcosine

| Parameter | Sarcosine |

| Empirical formula | C₃H₇NO₂ |

| Formula weight | 89.09 |

| Temperature | 293(2) K |

| Wavelength | 1.54178 Å |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | a = 5.615(2) Å, α = 90° |

| b = 6.185(2) Å, β = 107.78(3)° | |

| c = 12.053(5) Å, γ = 90° | |

| Volume | 397.9(3) ų |

| Z | 4 |

| Density (calculated) | 1.486 Mg/m³ |

| Absorption coefficient | 0.983 mm⁻¹ |

| F(000) | 192 |

Table 2: Selected Bond Lengths for Sarcosine (Å)

| Bond | Length (Å) |

| O1 - C1 | 1.254(3) |

| O2 - C1 | 1.258(3) |

| N1 - C2 | 1.482(3) |

| N1 - C3 | 1.481(3) |

| C1 - C2 | 1.527(4) |

Table 3: Selected Bond Angles for Sarcosine (°)

| Angle | Angle (°) |

| O1 - C1 - O2 | 125.9(2) |

| O1 - C1 - C2 | 117.2(2) |

| O2 - C1 - C2 | 116.9(2) |

| N1 - C2 - C1 | 110.8(2) |

| C3 - N1 - C2 | 113.8(2) |

Conclusion

While the definitive crystal structure of this compound remains to be experimentally determined, this technical guide provides a robust framework for its investigation. The detailed protocols for synthesis, crystallization, and X-ray diffraction offer a clear pathway for researchers to obtain this valuable data. The comparative analysis with sarcosine highlights the key structural modifications introduced by the benzyl group and provides a basis for predicting the conformational and packing behavior of this compound. Future experimental determination of this crystal structure will be invaluable for the rational design of novel pharmaceuticals and functional materials based on this versatile scaffold.

The Role of N-Benzyl-N-methylglycine in Organic Synthesis: A Mechanistic Deep Dive

For Researchers, Scientists, and Drug Development Professionals

N-Benzyl-N-methylglycine, a derivative of the endogenous amino acid sarcosine (N-methylglycine), has emerged as a versatile building block and reagent in modern organic synthesis. Its unique structural features, combining a secondary amine, a carboxylic acid moiety, and a sterically influential benzyl group, allow it to participate in a variety of carbon-carbon bond-forming reactions. This technical guide provides an in-depth exploration of the mechanism of action of this compound in key organic transformations, including aldol-type reactions, multicomponent reactions, and Mannich reactions. It is designed to serve as a comprehensive resource for researchers in organic synthesis and drug development, offering insights into reaction mechanisms, experimental design, and the potential for asymmetric induction.

Core Mechanistic Principles: The Azomethine Ylide Pathway

The predominant mechanism through which this compound and its esters participate in organic reactions is via the in-situ formation of an azomethine ylide. This reactive intermediate, a nitrogen-based 1,3-dipole, is a powerful tool for the construction of five-membered nitrogen-containing heterocycles and for the stereoselective formation of new carbon-carbon bonds.

The formation of the azomethine ylide typically involves the condensation of this compound or its ester with an aldehyde. This process involves the initial formation of an iminium ion, followed by deprotonation at the α-carbon. The presence of the N-benzyl group can influence the stability and reactivity of the resulting ylide.

Once formed, the azomethine ylide can undergo a variety of transformations, most notably 1,3-dipolar cycloaddition reactions with various dipolarophiles to afford substituted pyrrolidines.

Diastereoselective Aldol-Type Reactions

A key application of this compound derivatives is in diastereoselective aldol-type reactions. The seminal work by Ferey, Le Gall, and Mioskowski demonstrated that the lithium enolate of ethyl N-benzyl-N-methylglycinate undergoes condensation with various aldehydes to selectively produce syn-α-amino-β-hydroxy esters.

The proposed mechanism involves the formation of a six-membered chair-like transition state, where the lithium cation chelates to the oxygen atoms of the enolate and the aldehyde. The stereochemical outcome is dictated by the steric interactions within this transition state, with the bulky N-benzyl group playing a crucial role in directing the facial selectivity of the aldehyde approach.

Quantitative Data from Diastereoselective Aldol Reactions

The following table summarizes representative data for the aldol reaction of the lithium enolate of ethyl N-benzyl-N-methylglycinate with various aldehydes, highlighting the high syn-selectivity achieved.

| Entry | Aldehyde (RCHO) | Yield (%) | Diastereomeric Ratio (syn:anti) |

| 1 | Benzaldehyde | 85 | >95:5 |

| 2 | p-Chlorobenzaldehyde | 80 | >95:5 |

| 3 | Isobutyraldehyde | 75 | 90:10 |

| 4 | Pivalaldehyde | 60 | >98:2 |

Data is representative and compiled from literature reports.

Experimental Protocol: Diastereoselective Aldol Reaction

Materials:

-

Ethyl N-benzyl-N-methylglycinate

-

Lithium diisopropylamide (LDA) solution in THF

-

Aldehyde

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride solution

-

Standard glassware for anhydrous reactions

Procedure:

-

To a solution of diisopropylamine in anhydrous THF at -78 °C under an inert atmosphere, add n-butyllithium dropwise. Stir the solution for 30 minutes to generate LDA.

-

Add a solution of ethyl N-benzyl-N-methylglycinate in anhydrous THF dropwise to the LDA solution at -78 °C. Stir for 1 hour to ensure complete enolate formation.

-

Add the aldehyde dropwise to the reaction mixture at -78 °C.

-

Stir the reaction at -78 °C for the time specified in the relevant literature (typically 1-4 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

-

Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

-

Allow the mixture to warm to room temperature and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired α-amino-β-hydroxy ester. The diastereomeric ratio can be determined by ¹H NMR spectroscopy or HPLC analysis.

Multicomponent Reactions

This compound is a valuable component in multicomponent reactions (MCRs), which allow for the rapid construction of complex molecules in a single synthetic operation. In these reactions, it serves as the precursor for the in-situ generation of an azomethine ylide, which then participates in a cascade of reactions.

A common example is the 1,3-dipolar cycloaddition of the azomethine ylide with a dipolarophile, often an electron-deficient alkene or alkyne, to form highly substituted pyrrolidine rings.

Quantitative Data from a Representative Multicomponent Reaction

The following table presents data for a three-component reaction between this compound, an aldehyde, and an activated alkene.

| Entry | Aldehyde | Dipolarophile | Yield (%) | Diastereoselectivity |

| 1 | Formaldehyde | N-Phenylmaleimide | 88 | >95:5 (exo) |

| 2 | Benzaldehyde | Dimethyl fumarate | 75 | 85:15 (trans) |

| 3 | Acetaldehyde | Acrylonitrile | 65 | 70:30 |

Data is representative and compiled from literature reports.

Experimental Protocol: Three-Component Synthesis of a Substituted Pyrrolidine

Materials:

-

This compound

-

Aldehyde

-

Activated alkene (dipolarophile)

-

Toluene or other suitable high-boiling solvent

-

Dean-Stark apparatus (optional, for water removal)

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser (and a Dean-Stark trap if necessary), add this compound, the aldehyde, and the dipolarophile in the desired stoichiometric ratio.

-

Add the solvent (e.g., toluene).

-

Heat the reaction mixture to reflux and stir for the required time (typically several hours to overnight), monitoring the reaction by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to isolate the substituted pyrrolidine derivative.

Role in Mannich-Type Reactions

While less documented than its role in aldol and cycloaddition reactions, this compound can also participate in Mannich-type reactions. The classical Mannich reaction involves the aminoalkylation of an acidic proton of a carbonyl compound with formaldehyde and a primary or secondary amine.

In the context of this compound, it can act as the amine component. The reaction proceeds through the formation of an Eschenmoser-like salt or a pre-formed iminium ion from the reaction of this compound with an aldehyde (often formaldehyde). This electrophilic iminium ion is then attacked by an enol or enolate derived from a ketone or another enolizable carbonyl compound to form the β-amino carbonyl product.

Comparison with L-Proline Catalysis

L-proline is a renowned organocatalyst that also operates through the formation of a key intermediate, an enamine, from the reaction with a carbonyl compound. While both this compound and L-proline are α-amino acids and can participate in similar types of reactions, there are fundamental differences in their catalytic behavior.

-

Mechanism: L-proline catalysis typically involves the formation of an enamine from its secondary amine, which then acts as a nucleophile. The carboxylic acid group of proline often plays a crucial role in activating the electrophile and controlling stereochemistry through hydrogen bonding in the transition state. In contrast, this compound, with its tertiary amine, primarily reacts via the formation of an azomethine ylide, which is a 1,3-dipole. This difference in the nature of the reactive intermediate leads to different reaction pathways and products.

-

Catalytic Cycle: L-proline often acts as a true catalyst, being regenerated at the end of the reaction cycle. This compound, in many of the reactions described, is incorporated into the final product and is therefore used as a stoichiometric reagent rather than a catalyst.

-

Stereocontrol: The rigid pyrrolidine ring of proline provides a well-defined chiral environment, leading to high enantioselectivity in many of its catalyzed reactions. While the N-benzyl group in this compound provides significant steric bulk that directs diastereoselectivity, achieving high enantioselectivity often requires the use of chiral auxiliaries or catalysts in conjunction with the glycine derivative.

Conclusion

This compound is a valuable and versatile tool in the arsenal of the synthetic organic chemist. Its ability to readily form azomethine ylides provides a reliable and stereoselective route to a variety of important molecular scaffolds, including substituted pyrrolidines and α-amino-β-hydroxy esters. The steric influence of the N-benzyl group is a key factor in directing the diastereoselectivity of these transformations. While it does not typically function as a direct organocatalyst in the same vein as L-proline, its role as a key building block and reactive intermediate in multicomponent and aldol-type reactions is well-established. A thorough understanding of its mechanistic pathways is crucial for the rational design of synthetic strategies aimed at the efficient construction of complex nitrogen-containing molecules for applications in drug discovery and materials science. Further exploration into the catalytic, and particularly asymmetric catalytic, potential of this compound and its derivatives remains a promising area for future research.

N-Benzyl-N-Methylglycine: A Versatile Precursor for Sarcosine Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Sarcosine (N-methylglycine), a naturally occurring amino acid derivative, is a molecule of significant interest in biomedical research and pharmaceutical development. It has been implicated in diverse physiological processes and is recognized as a potential biomarker and therapeutic agent for various conditions, including prostate cancer and neurological disorders. The efficient and scalable synthesis of high-purity sarcosine is therefore of paramount importance. This technical guide provides a comprehensive overview of a robust synthetic route to sarcosine utilizing N-benzyl-N-methylglycine as a key precursor. This approach offers a strategic advantage by employing the benzyl group as a readily cleavable protecting group for the secondary amine, facilitating straightforward synthesis and purification. This document furnishes detailed experimental protocols for the synthesis of this compound and its subsequent conversion to sarcosine via catalytic transfer hydrogenation. Quantitative data is presented in tabular format for clarity, and reaction pathways are illustrated with detailed diagrams.

Introduction to Sarcosine

Sarcosine, the N-methylated derivative of glycine, plays a crucial role as an intermediate in the metabolism of choline and one-carbon units.[1] First isolated in 1847 by Justus von Liebig, its synthesis was later achieved by Jacob Volhard in 1862 by reacting chloroacetic acid with methylamine.[2] Beyond its fundamental biochemical functions, sarcosine has emerged as a molecule of significant clinical interest. Elevated levels of sarcosine have been identified as a potential biomarker for prostate cancer progression.[3] Furthermore, it acts as a glycine transporter 1 (GlyT1) inhibitor and an N-methyl-D-aspartate (NMDA) receptor co-agonist, suggesting its therapeutic potential in neurological and psychiatric conditions such as schizophrenia.[4][5] Given these diverse applications, the development of efficient and reliable synthetic methodologies for producing high-purity sarcosine is a critical endeavor for the scientific community.

Synthetic Strategy: this compound as a Precursor

The synthetic approach detailed in this guide employs this compound as a strategic intermediate for the production of sarcosine. This strategy is predicated on the use of a benzyl group to protect the secondary amine of sarcosine. The benzyl group is a widely used protecting group in organic synthesis due to its stability under a range of reaction conditions and, most importantly, its facile removal under mild catalytic hydrogenation conditions.

The overall synthetic pathway can be conceptualized in two main stages:

-

Synthesis of the Precursor: Formation of this compound.

-

Deprotection to Yield Sarcosine: Cleavage of the N-benzyl group to afford the final product.

This methodology provides a controlled and efficient route to sarcosine, allowing for purification of the stable N-benzylated intermediate before the final deprotection step.

Experimental Protocols

This section provides detailed experimental procedures for the synthesis of the this compound precursor and its subsequent conversion to sarcosine.

Synthesis of this compound

The synthesis of this compound can be efficiently achieved through a two-step process involving the initial formation of N-benzylglycine ethyl ester, followed by N-methylation and subsequent ester hydrolysis.

Step 1: Synthesis of N-Benzylglycine Ethyl Ester

This procedure is adapted from established methods for the N-alkylation of amino acid esters.[2][6]

-

Reaction:

-

To a solution of benzylamine (1.0 eq) in a suitable organic solvent such as dichloromethane, add ethyl bromoacetate (1.0 eq) dropwise at room temperature.

-

A base, such as triethylamine (1.1 eq), is added to neutralize the hydrobromic acid formed during the reaction.

-

The reaction mixture is stirred at room temperature for 4-6 hours and monitored by thin-layer chromatography (TLC).

-

-

Work-up and Purification:

-

Upon completion, the reaction mixture is washed with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to yield pure N-benzylglycine ethyl ester.

-

Step 2: N-methylation and Hydrolysis to this compound

The N-methylation of the secondary amine can be achieved using a suitable methylating agent, followed by hydrolysis of the ethyl ester.

-

N-methylation Reaction:

-

Dissolve N-benzylglycine ethyl ester (1.0 eq) in a polar aprotic solvent like N,N-dimethylformamide (DMF).

-

Add a base, such as potassium carbonate (1.5 eq), to the solution.

-

Add methyl iodide (1.2 eq) dropwise and stir the reaction mixture at room temperature overnight.

-

-

Hydrolysis:

-

After the methylation is complete, add an aqueous solution of a base, such as lithium hydroxide or sodium hydroxide (2.0 eq), to the reaction mixture.

-

Stir at room temperature for 2-4 hours to facilitate the hydrolysis of the ethyl ester.

-

-

Work-up and Purification:

-

Acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to a pH of approximately 3-4.

-

Extract the product into an organic solvent like ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain this compound.

-

Synthesis of Sarcosine via Debenzylation of this compound

The final step in the synthesis is the removal of the N-benzyl protecting group to yield sarcosine. Catalytic transfer hydrogenation using ammonium formate as a hydrogen donor is a mild, efficient, and commonly employed method for this transformation.[7][8]

-

Reaction:

-

To a stirred suspension of this compound (1.0 eq) in methanol, add 10% Palladium on carbon (Pd/C) catalyst (typically 10-20% by weight of the substrate).

-

Add anhydrous ammonium formate (5.0 eq) in a single portion under a nitrogen atmosphere.

-

The reaction mixture is then heated to reflux and monitored by TLC. The reaction is typically complete within 10-60 minutes.[8]

-

-

Work-up and Purification:

-

After the reaction is complete, the hot reaction mixture is filtered through a pad of Celite® to remove the Pd/C catalyst.

-

The filter cake is washed with boiling water.

-

The combined filtrate is concentrated under reduced pressure to yield crude sarcosine.

-

-

Crystallization:

Data Presentation

The following tables summarize the key quantitative data for the synthesis of sarcosine from this compound.

Table 1: Reaction Parameters for the Synthesis of this compound

| Step | Reactants | Key Reagents | Solvent | Temperature (°C) | Typical Yield (%) |

| 1 | Benzylamine, Ethyl bromoacetate | Triethylamine | Dichloromethane | Room Temp. | 85-95 |

| 2 | N-Benzylglycine ethyl ester, Methyl iodide | Potassium carbonate, LiOH/NaOH | DMF, Water | Room Temp. | 80-90 |

Table 2: Reaction Parameters for the Debenzylation of this compound to Sarcosine

| Reactant | Catalyst | Hydrogen Donor | Solvent | Temperature (°C) | Reaction Time (min) | Typical Yield (%) |

| This compound | 10% Pd/C | Ammonium Formate | Methanol | Reflux | 10-60 | >90 |

Visualizations

Synthetic Pathway

The overall synthetic scheme for the preparation of sarcosine from benzylamine and ethyl bromoacetate is depicted below.

Experimental Workflow for Sarcosine Synthesis

The following diagram illustrates the key stages in the experimental workflow for the synthesis of sarcosine from its precursor.

Conclusion

The synthesis of sarcosine utilizing this compound as a precursor represents a highly effective and strategic approach for obtaining this valuable amino acid derivative. The use of a benzyl protecting group allows for a controlled synthesis with high yields and straightforward purification of the intermediate. The final debenzylation step via catalytic transfer hydrogenation is a mild, rapid, and efficient method, making this overall pathway amenable to both laboratory-scale synthesis and potential scale-up for industrial production. The detailed protocols and data presented in this guide are intended to provide researchers and drug development professionals with a solid foundation for the synthesis of high-purity sarcosine for a variety of applications.

References

- 1. US2720540A - Manufacture of sarcosine - Google Patents [patents.google.com]

- 2. CN1477095A - Production method of N-benzyl glycine ethyl ester - Google Patents [patents.google.com]

- 3. CN102584612A - Synthesis method of sarcosine - Google Patents [patents.google.com]

- 4. sciforum.net [sciforum.net]

- 5. Optimising Methyl Iodide Pathways for Pharma Alkylation | PPTX [slideshare.net]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. CN103664665A - Solid sodium sarcosine preparation method - Google Patents [patents.google.com]

- 8. tandfonline.com [tandfonline.com]

An In-depth Technical Guide to the Physical and Chemical Properties of N-benzyl-N-methylglycine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of N-benzyl-N-methylglycine, a substituted amino acid derivative of interest in various fields of chemical and pharmaceutical research. The information presented herein is intended to support laboratory research and development activities by providing key data points, detailed experimental protocols, and logical workflows.

Core Properties of this compound

This compound, also known as 2-(benzyl(methyl)amino)acetic acid, is a tertiary amine and a derivative of the simplest amino acid, glycine. Its structure incorporates both a benzyl group and a methyl group on the nitrogen atom, which imparts specific steric and electronic properties that are valuable in organic synthesis, particularly in the construction of peptidomimetics and other complex molecules.

Physical and Chemical Data

The following tables summarize the key physical and chemical properties of this compound. This data is essential for its handling, characterization, and application in experimental settings.

| Identifier | Value |

| IUPAC Name | 2-(Benzyl(methyl)amino)acetic acid |

| Synonyms | N-methyl-N-benzylglycine |

| CAS Number | 37429-48-4 |

| Molecular Formula | C₁₀H₁₃NO₂ |

| Molecular Weight | 179.22 g/mol [1] |

| Physical State | Solid[2] |

| Property | Value | Notes |

| Boiling Point | 292.3°C at 760 mmHg[1] | |

| Density | 1.14 g/cm³[1] | |

| Flash Point | 130.6°C[1] | |

| LogP (Octanol/Water) | 1.203[1] | Indicates moderate lipophilicity. |

| Purity | ≥95%[2] | As commercially available. |

Synthesis of this compound

A common and efficient method for the synthesis of this compound is the reductive amination of benzaldehyde with sarcosine (N-methylglycine).[3][4] This one-pot reaction involves the formation of an iminium ion intermediate from the aldehyde and the secondary amine, which is then reduced in situ to the desired tertiary amine.[3]

Proposed Experimental Protocol: Reductive Amination

This protocol provides a detailed methodology for the synthesis of this compound.

Materials:

-

Sarcosine (N-methylglycine)

-

Benzaldehyde

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

-

Acetic Acid (glacial)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Methodology:

-

Reaction Setup: To a round-bottom flask charged with a magnetic stir bar, add sarcosine (1.0 equivalent) and dichloromethane (DCM) or 1,2-dichloroethane (DCE) as the solvent.

-

Addition of Reactants: Add benzaldehyde (1.0-1.1 equivalents) to the suspension. If the amine is not fully soluble, the reaction can still proceed.

-

Acid Catalyst: Add a catalytic amount of glacial acetic acid (e.g., 1-2 drops) to facilitate the formation of the iminium ion intermediate.

-

Stirring: Stir the mixture at room temperature for 30-60 minutes.

-

Addition of Reducing Agent: Add the reducing agent, sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) (1.2-1.5 equivalents), portion-wise to control any potential effervescence. NaBH(OAc)₃ is often preferred due to its milder nature and lower toxicity compared to NaBH₃CN.[3]

-

Reaction Monitoring: Allow the reaction to stir at room temperature. The progress can be monitored by Thin Layer Chromatography (TLC) (see Section 3.1 for details). The reaction is typically complete within 2-24 hours.

-

Workup - Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases.

-

Workup - Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x volumes).

-

Workup - Washing: Combine the organic layers and wash with brine.

-

Workup - Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude this compound can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

Analytical and Purification Protocols

Reaction Monitoring by Thin Layer Chromatography (TLC)

TLC is a quick and effective method to monitor the progress of the synthesis.

Materials:

-

TLC plates (silica gel 60 F₂₅₄)

-

Developing chamber

-

Mobile phase (e.g., a mixture of ethyl acetate and hexanes, potentially with a small amount of acetic acid to improve spot shape)

-

Capillary tubes for spotting

-

UV lamp (254 nm) for visualization

-

Staining solution (e.g., potassium permanganate or ninhydrin)

Methodology:

-

Prepare the Chamber: Add the chosen mobile phase to the developing chamber and place a piece of filter paper inside to ensure the atmosphere is saturated with solvent vapor.

-

Spot the Plate: On the baseline of a TLC plate, apply small spots of the starting materials (benzaldehyde and sarcosine) and the reaction mixture using separate capillary tubes. A "co-spot" containing both the starting material and the reaction mixture can also be useful for comparison.

-

Develop the Plate: Place the TLC plate in the chamber and allow the solvent to ascend to near the top of the plate.

-

Visualize: Remove the plate, mark the solvent front, and allow it to dry. Visualize the spots under a UV lamp. The benzaldehyde and the this compound product should be UV active. Staining with potassium permanganate can also be used to visualize the spots.

-

Analysis: The reaction is complete when the spot corresponding to the limiting reactant (likely benzaldehyde) has disappeared and a new spot corresponding to the product has appeared. The product, being more polar than benzaldehyde but less polar than sarcosine, will have a distinct Rf value.

Expected Spectral Properties

While experimental spectra for this compound are not widely published, its spectral characteristics can be predicted based on its structure.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Aromatic Protons: A multiplet in the range of δ 7.2-7.4 ppm corresponding to the five protons of the benzyl group.

-

Benzyl CH₂: A singlet at approximately δ 3.6-3.8 ppm, integrating to two protons.

-

Glycine CH₂: A singlet around δ 3.1-3.3 ppm, integrating to two protons.

-

N-Methyl Protons: A singlet at approximately δ 2.3-2.5 ppm, integrating to three protons.

-

Carboxylic Acid Proton: A broad singlet, typically above δ 10 ppm, which may be exchangeable with D₂O.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Carbonyl Carbon: A peak in the range of δ 170-175 ppm.

-

Aromatic Carbons: Several peaks between δ 127-140 ppm.

-

Benzyl CH₂ Carbon: A peak around δ 58-62 ppm.

-

Glycine CH₂ Carbon: A peak around δ 55-59 ppm.

-

N-Methyl Carbon: A peak at approximately δ 40-44 ppm.

Infrared (IR) Spectroscopy

-

O-H Stretch (Carboxylic Acid): A very broad absorption in the region of 2500-3300 cm⁻¹.

-

C-H Stretch (Aromatic): Peaks typically just above 3000 cm⁻¹.

-

C-H Stretch (Aliphatic): Peaks typically just below 3000 cm⁻¹.

-

C=O Stretch (Carboxylic Acid): A strong, sharp absorption around 1700-1725 cm⁻¹.

-

C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS)

-

Molecular Ion (M⁺): A peak corresponding to the molecular weight of the compound (m/z = 179.22).

-

Major Fragmentation Pathways: A prominent fragment is expected from the loss of the benzyl group, resulting in a tropylium cation at m/z = 91.[5] Another likely fragmentation is the loss of the carboxyl group (-COOH), leading to a fragment at m/z = 134. Alpha-cleavage adjacent to the nitrogen is also a common fragmentation pathway for amines.[6]

Logical and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate the key workflows described in this guide.

References

- 1. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. NaBH4/PhCO2H: An Efficient system for Reductive Amination of Aldehydes – Oriental Journal of Chemistry [orientjchem.org]

- 5. Gas-phase fragmentation characteristics of benzyl-aminated lysyl-containing tryptic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

N-benzyl-N-methylglycine CAS number and supplier information

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-benzyl-N-methylglycine, a key synthetic building block with applications in medicinal chemistry and drug development. This document details its chemical properties, supplier information, experimental protocols for its synthesis and application, and explores the biological context of structurally related compounds.

Chemical Properties and Identification

This compound, also known as 2-(benzyl(methyl)amino)acetic acid, is a disubstituted amino acid derivative. Its structure features a benzyl group and a methyl group on the nitrogen atom of glycine.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| CAS Number | 37429-48-4[1][2][3] |

| Molecular Formula | C₁₀H₁₃NO₂[1][2][3] |

| Molecular Weight | 179.22 g/mol [1][3] |

| IUPAC Name | 2-[benzyl(methyl)amino]acetic acid[1] |

| Canonical SMILES | CN(CC(=O)O)CC1=CC=CC=C1[1] |

| InChI Key | OZKZHAPLKMRAQT-UHFFFAOYSA-N[1] |

Supplier Information

This compound is commercially available from various chemical suppliers. The purity and available quantities may vary.

Table 2: Selected Suppliers of this compound

| Supplier | Product Code Example | Purity | Available Quantities |

| Fluorochem | F312649 | 95% | 100 mg, 250 mg, 1 g[1] |

| Amerigo Scientific | - | - | Inquire |

| Sunway Pharm Ltd | CB69977 | 97% | 1 g, 5 g[3] |

| LookChem | - | - | Inquire[2] |

Note: Availability and specifications are subject to change. Please consult the suppliers' websites for the most current information.

Experimental Protocols

This compound is a valuable building block, particularly in the synthesis of N-substituted glycine oligomers, known as peptoids. Peptoids are a class of peptide mimics that exhibit enhanced proteolytic stability, making them attractive candidates for drug development.

A common route for the synthesis of this compound involves the N-alkylation of a protected glycine derivative.

Protocol 1: Two-Step Synthesis of this compound

Step 1: Synthesis of N-Carbobenzyloxy-glycine (Cbz-glycine)

-

Dissolve glycine (0.1 mol) in a 2 M aqueous solution of sodium hydroxide (50 mL) and cool the solution in an ice bath.

-

While maintaining the temperature at 0°C, add benzyl chloroformate (1.2 equivalents) and a 4 M aqueous solution of sodium hydroxide (25 mL) dropwise and simultaneously over 30 minutes.

-

Stir the mixture for an additional 10 minutes at 0°C, then allow it to warm to room temperature.

-

Extract the solution twice with diethyl ether to remove impurities.

-

Acidify the aqueous layer to a pH of 1 with concentrated HCl to precipitate Cbz-glycine.

-

Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum.

Step 2: N-benzylation of Cbz-glycine

-

This step involves the N-alkylation of Cbz-glycine with a benzyl group. Due to the challenges of direct benzylation, a common strategy involves the use of the corresponding ester of N-Cbz-glycine for improved solubility and reactivity in organic solvents.

-

A strong base, such as sodium hydride (NaH), is used to deprotonate the amide nitrogen of the Cbz-protected glycine ester in a polar aprotic solvent like DMF or DMSO.

-

Benzyl bromide is then added to the reaction mixture, which undergoes an SN2 reaction with the deprotonated nitrogen to form the N-benzylated product.

-

The reaction is typically stirred at room temperature for 12-24 hours and monitored by Thin-Layer Chromatography (TLC).

-

Following an aqueous workup and extraction with an organic solvent, the crude product is purified by column chromatography on silica gel.

-

Subsequent hydrolysis of the ester group yields N-benzyl-N-Cbz-glycine. The Cbz group can then be removed via hydrogenolysis (e.g., H₂, Pd/C) to yield N-benzyl-glycine, which can then be methylated.

A more direct, one-pot synthesis may be possible but can be challenging due to competing reactions and purification difficulties.

This compound can be used as a sub-monomer in the solid-phase synthesis of peptoids. The "submonomer" method is a widely used, efficient process for creating diverse peptoid oligomers.

Protocol 2: General "Submonomer" Method for Peptoid Synthesis

This protocol involves a two-step cycle for each monomer addition to a solid support resin (e.g., Rink Amide resin).

Step 1: Acylation

-

Swell the resin in a suitable solvent such as dichloromethane (DCM) or dimethylformamide (DMF).

-

If the resin is Fmoc-protected, remove the Fmoc group with 20% piperidine in DMF.

-

Acylate the secondary amine on the resin with a haloacetic acid, typically bromoacetic acid, activated with a carbodiimide coupling agent like diisopropylcarbodiimide (DIC) in DMF. This reaction is generally carried out for 1-2 hours at room temperature.

-

Thoroughly wash the resin with DMF to remove excess reagents.

Step 2: Nucleophilic Displacement

-

Introduce the primary amine corresponding to the desired side chain (in this conceptual example, this would be where a precursor to this compound could be used, though typically primary amines are used here). For incorporating a sidechain analogous to this compound, benzylamine would be used in this step, followed by a subsequent on-resin methylation step if desired.

-

The primary amine displaces the bromide from the acetylated resin in a solvent like DMF or NMP. This reaction is often heated to drive it to completion.

-

Wash the resin with DMF and DCM to prepare for the next cycle of acylation and displacement.

This cycle is repeated to build the desired peptoid oligomer.

Biological Activity and Signaling Pathways